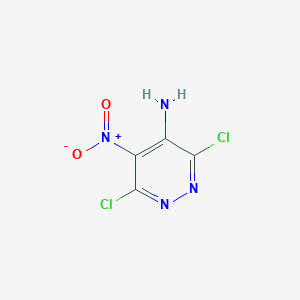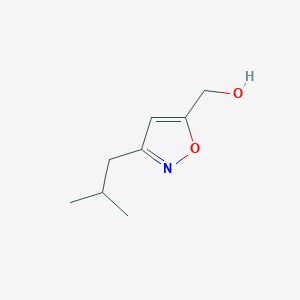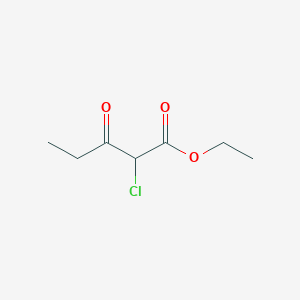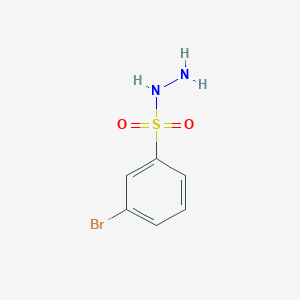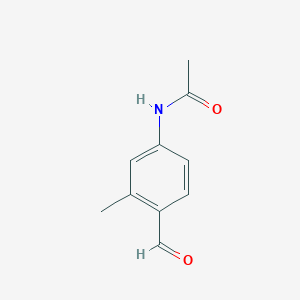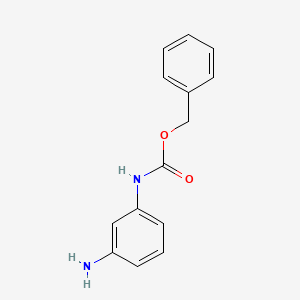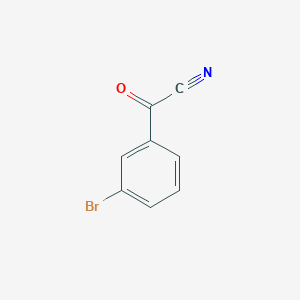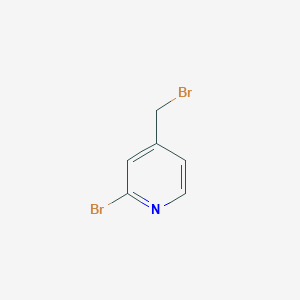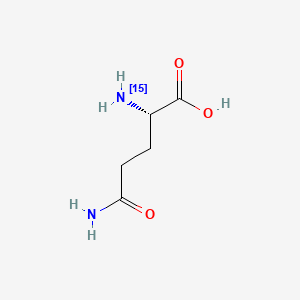
L-(2-15N)Glutamine
Übersicht
Beschreibung
L-(2-15N)Glutamine is a variant of the amino acid L-Glutamine, where the nitrogen atom in the amide group is replaced with the Nitrogen-15 isotope . It is a non-essential amino acid that is abundantly found in the central nervous system (CNS), plasma, and human skeletal muscle . It is synthesized by the transamination of glutamate .
Synthesis Analysis
L-Glutamine is synthesized by the transamination of glutamate . It is an important component for cell culture media and is used for synthesizing isotopically labeled protein . It plays a crucial role in many metabolic pathways .Molecular Structure Analysis
The molecular formula of L-(2-15N)Glutamine is H2*NCO(CH2)2CH(*NH2)COOH . The molecular weight is 148.13 g/mol . The structure includes a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Glutamine plays a versatile role in cell metabolism, participating in the tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids .Physical And Chemical Properties Analysis
L-(2-15N)Glutamine is a solid substance with a molecular weight of 148.13 g/mol . It is white to off-white in color . It is soluble in water at a concentration of 35 g/L at 20 °C .Wissenschaftliche Forschungsanwendungen
Cardiovascular Health and Disease
L-(2-15N)Glutamine: plays a crucial role in cardiovascular physiology and pathology. It serves as a substrate for synthesizing DNA, ATP, proteins, and lipids, driving critical processes in vascular cells, including proliferation, migration, apoptosis, senescence, and extracellular matrix deposition . Additionally, it has antioxidant and anti-inflammatory effects, promoting cardiovascular health by serving as an L-arginine precursor to optimize nitric oxide synthesis .
Biomolecular NMR
In the field of Nuclear Magnetic Resonance (NMR) , 2-15N-Glutamine is used for investigating the structure, dynamics, and binding of biological macromolecules. It’s an important component for cell culture media and for synthesizing isotopically labeled proteins, which are crucial in NMR studies .
Clinical Mass Spectrometry
L-(2-15N)Glutamine: is utilized in Clinical Mass Spectrometry (MS) for its role in metabolism and metabolomics. It helps in the identification and quantification of metabolites within a biological sample, providing insights into metabolic pathways and disease states .
Metabolomics
In metabolomics, 2-15N-Glutamine is essential for tracing metabolic pathways and understanding the flow of nutrients within cells. It aids in the study of cellular responses to environmental changes, diseases, and the development of new therapies .
Proteomics
L-(2-15N)Glutamine: is significant in proteomics, where it’s used to label proteins isotopically. This labeling allows for the detailed analysis of protein structure, function, and interactions, contributing to the discovery of biomarkers and therapeutic targets .
Metabolic Pathways
This compound is integral to many metabolic pathways. It’s involved in the synthesis and degradation of proteins and the production of other amino acids and glucose. Its isotopic labeling is particularly useful in studying the flux of these pathways under various physiological conditions .
Wirkmechanismus
Target of Action
L-(2-15N)Glutamine, also known as 2-15N-Glutamine, is a non-essential amino acid that is abundantly present throughout the body . It primarily targets cells involved in various metabolic processes . It acts as a fuel for the proliferation of lymphocytes and macrophages of the immune system, for intestinal tissue to maintain gut integrity, and for insulin production .
Mode of Action
L-(2-15N)Glutamine interacts with its targets by providing a source of carbons for oxidation . This interaction results in the release of energy, which is essential for various cellular functions .
Biochemical Pathways
L-(2-15N)Glutamine plays a significant role in many metabolic pathways. It contributes to the synthesis of proteins, peptides, purine, pyrimidine, nucleotides, nucleic acids, and is a major precursor of the neurotransmitter . It also provides carbons for oxidation in some cells .
Pharmacokinetics
The pharmacokinetics of L-(2-15N)Glutamine involves rapid absorption and elimination . There is no significant change in the baseline (pre-dose) L-Glutamine concentration throughout the study, indicating no drug accumulation . The dose-normalized peak concentration decreases with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral L-Glutamine .
Result of Action
The action of L-(2-15N)Glutamine results in the provision of energy for various cellular functions . It also contributes to the maintenance of gut integrity, the proliferation of lymphocytes and macrophages of the immune system, and insulin production .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-5-amino-2-(15N)azanyl-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-OGWWSMAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472740 | |
| Record name | L-(N~2~-~15~N)Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-(2-15N)Glutamine | |
CAS RN |
80143-57-3 | |
| Record name | Glutamine 2-N-15 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080143573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-(N~2~-~15~N)Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLUTAMINE 2-N-15 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/905V50H511 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



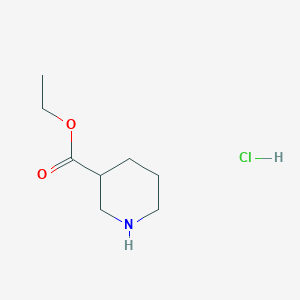
![1-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)pentane-1,2,3,4,5-pentol](/img/structure/B1338099.png)
